2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11ClO. It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a hydroxyl group on a tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the chlorination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method is the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Various substituted tetrahydronaphthalenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
2-Chloro-1,2,3,4-tetrahydronaphthalen-1-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the tetrahydronaphthalene ring.
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2 |
InChI Key |
FDPHJPOUBLOBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.